molecular formula C13H26ClNO4 B555040 L-Glutamic acid di-tert-butyl ester hydrochloride CAS No. 32677-01-3

L-Glutamic acid di-tert-butyl ester hydrochloride

Cat. No.: B555040
CAS No.: 32677-01-3
M. Wt: 295.80 g/mol
InChI Key: LFEYMWCCUAOUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid di-tert-butyl ester hydrochloride is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is often used in peptide synthesis due to its ability to protect the amino and carboxyl groups during chemical reactions. It is a white to pale cream or pale yellow powder that is soluble in methanol .

Mechanism of Action

Target of Action

L-Glutamic acid di-tert-butyl ester hydrochloride, also known as H-Glu(OtBu)-OtBu.HCl, is a derivative of the amino acid glutamate

Mode of Action

The specific mode of action of H-Glu(OtBu)-OtBuIt is known to possess unique pharmacological features that set it apart from other convulsant medications . As a derivative of L-glutamate, it may interact with its targets in a similar manner to the parent compound, potentially acting as an agonist or antagonist at glutamate receptors or influencing glutamate metabolism.

Result of Action

The molecular and cellular effects of H-Glu(OtBu)-OtBuIt has been noted to possess convulsant properties in mice and rats , suggesting it may influence neuronal excitability or synaptic transmission

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Glu(OtBu)-OtBu.HCl is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other biological molecules could potentially influence its activity. For instance, it is recommended to store the compound under -20°C conditions , suggesting that temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic acid di-tert-butyl ester hydrochloride is synthesized by esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid di-tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Glutamic acid di-tert-butyl ester hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid di-tert-butyl ester hydrochloride is unique due to its dual role as a protecting group in peptide synthesis and its pharmacological properties. Its ability to protect both the amino and carboxyl groups makes it particularly valuable in complex peptide synthesis .

Properties

IUPAC Name

ditert-butyl 2-aminopentanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEYMWCCUAOUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32677-01-3
Record name 32677-01-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glutamic acid di-tert-butyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Glutamic acid di-tert-butyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Glutamic acid di-tert-butyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Glutamic acid di-tert-butyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Glutamic acid di-tert-butyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Glutamic acid di-tert-butyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.